N-Pyridin-4-yl-2-p-tolyloxy-acetamide
Description
N-Pyridin-4-yl-2-p-tolyloxy-acetamide is a pyridine-acetamide derivative featuring a p-tolyloxy (4-methylphenoxy) group linked to an acetamide scaffold substituted at the nitrogen atom by a pyridin-4-yl moiety. The compound belongs to a broader class of N-substituted acetamides, which are frequently explored for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-2-4-13(5-3-11)18-10-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVTVTFSDRGJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-Pyridin-4-yl-2-p-tolyloxy-acetamide typically involves multi-step reactions. One common method includes the reaction of pyridin-4-ylmethylamine with p-tolyloxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-Pyridin-4-yl-2-p-tolyloxy-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Pyridin-4-yl-2-p-tolyloxy-acetamide involves its interaction with specific molecular targets in biological systems. The pyridine ring allows the compound to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., iodine in ) or bulky substituents (e.g., trimethylsilyl-ethynyl in ) may alter solubility, reactivity, and binding affinity compared to the target compound.
- Positional Isomerism : Hydroxy groups at different pyridine positions (e.g., 2- vs. 4-hydroxypyridinyl in vs. ) can influence hydrogen-bonding interactions and metabolic stability.
- Aromatic vs.
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